Methyl 3-(pyridin-3-yl)but-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-pyridin-3-ylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(6-10(12)13-2)9-4-3-5-11-7-9/h3-7H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNHYWWOIPJWNW-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Pyridin 3 Yl but 2 Enoate and Analogues
Direct Synthesis Strategies
Direct synthesis strategies provide efficient pathways to methyl 3-(pyridin-3-yl)but-2-enoate and related compounds. These methods involve the formation of the crucial carbon-carbon double bond, often in a single, well-defined step.
Horner-Wadsworth-Emmons Olefination and Wittig-Type Approaches
The Horner-Wadsworth-Emmons (HWE) reaction and the related Wittig reaction are powerful tools for olefination, transforming carbonyl compounds into alkenes. thieme-connect.commnstate.edu In the context of synthesizing this compound, these reactions would involve the coupling of a pyridine-3-carboxaldehyde with a suitable phosphonate (B1237965) ylide or phosphonium (B103445) ylide.
The HWE reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org This often leads to cleaner reactions and easier purification, as the dialkylphosphate byproduct is water-soluble. wikipedia.orgorganic-chemistry.org
Exploration of Reagent Stoichiometry and Solvent Systems
The stoichiometry of reagents and the choice of solvent are critical parameters that can significantly influence the yield and stereoselectivity of HWE and Wittig reactions. In a typical Wittig reaction, a phosphonium salt is deprotonated by a strong base to form the ylide. lumenlearning.com The choice of base is crucial; strong bases like n-butyllithium are often required. libretexts.org
The solvent system plays a pivotal role. For instance, in some Wittig reactions, a two-phase system of water and dichloromethane (B109758) can be employed, where the ionic reagents reside in the aqueous layer and the organic components in the dichloromethane layer. mnstate.edu The HWE reaction often utilizes bases such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.org The use of different bases and the presence of certain cations (e.g., Li+, Na+, K+) can affect the reaction's selectivity. For example, in some Weinreb amide-type HWE reactions, the sodium cation was found to be beneficial for (E)-selectivity. acs.org
Stereochemical Control (E/Z Isomerism) in Olefination Reactions
A key feature of olefination reactions is the ability to control the stereochemistry of the resulting alkene, leading to either the (E) or (Z) isomer. The HWE reaction is particularly known for producing (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This selectivity is generally attributed to thermodynamic control, where the intermediates can equilibrate to the more stable trans-oxaphosphetane, which then collapses to the (E)-alkene. researchgate.net
Several factors influence the E/Z selectivity of the HWE reaction, including the structure of the reactants, the base used, the solvent, and the reaction temperature. researchgate.net For example, aromatic aldehydes, such as pyridine-3-carboxaldehyde, typically yield almost exclusively (E)-alkenes in HWE reactions. wikipedia.org In contrast, non-stabilized Wittig ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The Still-Gennari modification of the HWE reaction can be employed to favor the formation of (Z)-alkenes. wikipedia.org
Knoevenagel Condensation and Related Enolate Chemistry
The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction that can be utilized for the synthesis of α,β-unsaturated esters like this compound. wikipedia.orgtaylorandfrancis.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.com For the target molecule, this would entail the reaction of pyridine-3-carboxaldehyde with methyl acetoacetate.
The reaction proceeds through a nucleophilic addition of the enolate of the active methylene compound to the carbonyl group, followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org
Catalytic Systems for Condensation Reactions
A wide variety of catalysts can be employed for the Knoevenagel condensation. Traditionally, weak bases like amines (e.g., piperidine, pyridine) and their ammonium (B1175870) salts are used. wikipedia.orgorientjchem.org However, numerous other catalytic systems have been developed to improve efficiency and facilitate greener reaction conditions. These include:
Lewis acids: In combination with amines, Lewis acids can enhance the reaction rate. rsc.orgnih.gov
Inorganic bases: Solid bases such as alumina (B75360) (Al2O3) and metal oxides have been used as catalysts. orientjchem.org
Ionic liquids: These have been explored as both solvents and catalysts, offering potential advantages in product separation and catalyst recycling. orientjchem.orgrsc.org
Catalyst-free conditions: In some cases, the Knoevenagel condensation can proceed without a catalyst, particularly in water or aqueous-organic mixtures, aligning with the principles of green chemistry. bas.bgrsc.org
The choice of catalyst can influence the reaction rate and yield. For example, reactions involving aldehydes with electron-withdrawing groups are often faster and higher yielding. orientjchem.org
Dehydration Pathways to α,β-Unsaturated Esters
The final step of the Knoevenagel condensation is the elimination of a water molecule from the intermediate aldol-type adduct to form the stable α,β-unsaturated ester. wikipedia.org This dehydration step is often spontaneous under the reaction conditions, especially when heated. sigmaaldrich.com
The mechanism of dehydration involves the removal of a proton from the α-carbon and the departure of the hydroxyl group from the β-carbon. The acidity of the α-proton is enhanced by the presence of the electron-withdrawing ester group, facilitating its removal by a base. The resulting enolate then expels the hydroxide (B78521) ion to form the double bond. In some cases, particularly with the Doebner modification where a carboxylic acid is used, the condensation is accompanied by decarboxylation. wikipedia.org
Interactive Data Tables
Table 1: Comparison of Synthetic Methodologies
| Feature | Horner-Wadsworth-Emmons Olefination | Wittig Reaction | Knoevenagel Condensation |
| Reactants | Phosphonate ester, Aldehyde/Ketone | Phosphonium ylide, Aldehyde/Ketone | Active methylene compound, Aldehyde/Ketone |
| Typical Catalyst/Base | NaH, KHMDS, n-BuLi | n-BuLi, NaH, NaOMe | Piperidine, Pyridine (B92270), Lewis Acids |
| Byproduct | Water-soluble phosphate (B84403) | Triphenylphosphine (B44618) oxide | Water |
| Stereoselectivity | Generally high (E)-selectivity | Variable (depends on ylide stability) | Often gives the more stable (E)-isomer |
| Key Advantage | High (E)-selectivity, easy byproduct removal | Wide applicability | Mild reaction conditions |
Table 2: Factors Influencing E/Z Isomerism in Olefination
| Factor | Influence on HWE Reaction | Influence on Wittig Reaction |
| Ylide/Phosphonate Structure | Stabilized phosphonates favor (E)-isomers. | Stabilized ylides favor (E)-isomers; non-stabilized ylides favor (Z)-isomers. |
| Base | Can influence the E/Z ratio. | Can affect the reaction pathway and stereochemistry. |
| Solvent | Can affect the equilibration of intermediates. | Can influence the stability of intermediates. |
| Temperature | Higher temperatures can favor the thermodynamic (E)-product. | Can affect the kinetic vs. thermodynamic product ratio. |
| Additives | Lewis acids or crown ethers can alter selectivity. | Salt additives (e.g., LiBr) can influence stereochemistry. |
Esterification of Corresponding Carboxylic Acid Derivatives
The synthesis of this compound can be achieved through the direct esterification of its corresponding carboxylic acid, 3-(pyridin-3-yl)but-2-enoic acid. This method represents a fundamental and straightforward approach in organic synthesis. The reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
Historically, the esterification of pyridine carboxylic acids has been performed using strong acid catalysts like sulfuric acid. google.com The purification process for these reactions often required neutralization, solvent extraction, and subsequent vacuum distillation to isolate the pure ester. google.com Innovations in this area have focused on creating reusable catalytic preparations that allow for the direct distillation of the ester from the reaction mixture, thereby simplifying the procedure and reducing costs. google.com
The general mechanism for acid-catalyzed esterification (Fischer esterification) involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product.
While direct esterification is a viable route, the availability and synthesis of the precursor, 3-(pyridin-3-yl)but-2-enoic acid, is a key consideration. This precursor can be synthesized through various condensation reactions, such as the Knoevenagel or Doebner modification, by reacting 3-acetylpyridine (B27631) with a suitable malonic acid derivative, followed by decarboxylation.
Catalytic Approaches and Cross-Coupling Methodologies
Modern synthetic chemistry heavily relies on catalytic methods, particularly those involving transition metals, to construct complex molecules with high efficiency and selectivity. nih.gov The synthesis of pyridyl-substituted compounds like this compound has significantly benefited from these advancements, which enable the formation of carbon-carbon bonds at specific positions on the pyridine ring. nih.govcapes.gov.br
Transition-Metal Catalyzed Functionalization of Pyridine Rings
The functionalization of pyridine's C-H bonds is a powerful strategy for introducing substituents. beilstein-journals.orgresearchgate.net Transition-metal catalysis has been instrumental in overcoming the inherent challenge of activating the relatively inert C-H bonds of the pyridine ring. nih.gov These methods include directed and undirected C-H activation, leading to alkylation, arylation, and alkenylation reactions. nih.govbeilstein-journals.org
Direct C-H alkenylation offers an atom-economical route to compounds like this compound. This approach involves the coupling of a pyridine derivative with an alkene. Ruthenium-based catalysts, for example, have been shown to be effective in the C-H functionalization of pyridine. acs.org A proposed mechanism often involves the coordination of the pyridine nitrogen to the metal center, followed by C-H activation to form a metallacyclic intermediate. This intermediate then coordinates with the alkene (e.g., a butenoate ester), undergoes migratory insertion, and finally, reductive elimination or a similar process releases the alkenylated pyridine product. beilstein-journals.org
For the synthesis of this compound, this would ideally involve the direct coupling of pyridine with methyl but-2-ynoate (B8739756) or a related unsaturated ester. However, controlling the regioselectivity (i.e., functionalization at the C-3 position) is a significant challenge, as C-2 or C-4 functionalization is often favored electronically or sterically. capes.gov.br
A highly effective and stereospecific method for creating the core structure of the target molecule involves the cross-coupling of an enol tosylate with a pyridine-derived organometallic reagent. Iron-catalyzed cross-coupling has emerged as a low-cost and non-toxic alternative to palladium-based systems for this transformation. lookchem.comrsc.org
This strategy has been successfully applied to the synthesis of precursors for bioactive compounds like Z-zimelidine. lookchem.com The reaction employs a 3-pyridyl Grignard reagent (3-pyridylmagnesium bromide) to arylate the enol tosylate of a β-keto ester, proceeding with complete stereofidelity. lookchem.comrsc.org
To synthesize this compound, the process would start with methyl acetoacetate. This β-keto ester is converted into its corresponding enol tosylate, Methyl (Z)-3-(p-toluenesulfonyloxy)but-2-enoate. tcichemicals.com The subsequent iron-catalyzed coupling with 3-pyridylmagnesium bromide stereospecifically yields the desired Z-isomer of this compound. The reaction typically proceeds smoothly at low temperatures (e.g., 0 °C), which minimizes potential isomerization to the more stable E-isomer. lookchem.com
Table 1: Iron-Catalyzed Stereospecific Arylation
| Starting Material | Reagent | Catalyst System | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Methyl (Z)-3-(tosyloxy)but-2-enoate | 3-Pyridylmagnesium bromide | Fe(acac)₃ / Ti(OⁱPr)₄ | (Z)-Methyl 3-(pyridin-3-yl)but-2-enoate | Complete stereoretention | lookchem.comrsc.org |
This table is based on analogous reactions reported in the literature.
Palladium-Catalyzed Cyclization and Related Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and cyclization reactions. While direct palladium-catalyzed alkenylation (e.g., Heck reaction) of 3-halopyridines with methyl crotonate or related alkenes is a plausible route, other palladium-catalyzed reactions can also be envisioned. For instance, palladium-catalyzed cyclization of specifically designed precursors can lead to heterocyclic systems containing the desired structural motif. nih.gov
In a related context, palladium catalysts are used in the Sonogashira coupling of 3-halopyridines with terminal alkynes. google.com The resulting pyridyl-alkyne could then be further elaborated through hydration and isomerization to afford the β,γ-unsaturated ketone, which can be a precursor to the target butenoate ester.
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov This strategy offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity.
For the synthesis of this compound analogues, a Hantzsch-type pyridine synthesis or a variation thereof could be employed. A classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). A modified MCR could potentially involve pyridine-3-carbaldehyde, methyl acetoacetate, and a source of ammonia to construct a dihydropyridine (B1217469) ring, which could then be oxidized to the corresponding pyridine.
More advanced MCRs, such as the Biginelli-like reaction, have been developed for the regioselective synthesis of various heterocyclic systems. rsc.org By carefully selecting the components—a β-ketoester (like methyl acetoacetate), an aldehyde (like pyridine-3-carbaldehyde), and a third component (like a urea (B33335) or thiourea (B124793) derivative)—it is possible to construct complex heterocyclic scaffolds in a one-pot procedure. While not a direct route to the target molecule, these MCRs provide a powerful platform for the structural elaboration of related compounds, allowing for the rapid synthesis of libraries of analogues for further study.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(Pyridin-3-yl)but-2-enoic acid |
| Methanol |
| Sulfuric acid |
| 3-Acetylpyridine |
| Methyl but-2-ynoate |
| Z-zimelidine |
| 3-Pyridylmagnesium bromide |
| Methyl acetoacetate |
| Methyl (Z)-3-(p-toluenesulfonyloxy)but-2-enoate |
| Iron(III) acetylacetonate (B107027) (Fe(acac)₃) |
| Titanium(IV) isopropoxide (Ti(OⁱPr)₄) |
| 3-Halopyridine |
| Methyl crotonate |
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. Key areas of focus include the use of alternative energy sources like microwave irradiation and the reduction or elimination of volatile organic solvents.
Solvent-free, or neat, reaction conditions represent a significant step forward in green synthesis by minimizing waste, reducing costs, and often simplifying product purification. The condensation of β-dicarbonyl compounds with amines to form β-amino-α,β-unsaturated esters and ketones has been successfully achieved under solvent-free conditions using a solid superacid catalyst, sulfated zirconia. researchgate.net This approach highlights the potential for eliminating bulk solvents in reactions forming unsaturated systems.
In the context of pyridine synthesis, which can be a precursor step, microwave-assisted one-pot procedures have been developed that can be performed without any solvent. organic-chemistry.org For instance, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be conducted under neat conditions, offering a greener alternative to conventional methods that rely on high-boiling point solvents like DMSO or toluene (B28343). organic-chemistry.org Similarly, the synthesis of pyridine glycosides has been efficiently carried out using microwave irradiation on a silica (B1680970) gel support in the absence of a solvent. nih.gov These examples demonstrate the viability of solvent-free conditions for key transformations required in the synthesis of complex pyridine derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved product purity compared to conventional heating methods. mdpi.comnih.gov The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours or days to mere minutes. organic-chemistry.orgnih.gov
In the synthesis of various pyridine derivatives, microwave irradiation has proven to be highly effective. For example, a one-step Bohlmann-Rahtz synthesis of pyridines saw reaction times plummet from 90 minutes in toluene under conventional heating to just 10-20 minutes in a microwave reactor, with yields increasing significantly. organic-chemistry.org One study on the synthesis of pyrazolo[3,4-b]pyridine derivatives found that microwave irradiation not only shortened reaction times but also produced higher yields than conventional heating methods. nih.gov
The unexpected cycloaddition of ketone and aldehyde enol tautomers to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) was significantly accelerated under microwave conditions, reducing reaction times from several days to a few hours. wikipedia.org This demonstrates that even slow cycloaddition reactions can be optimized using this technology. The application of microwave heating to classic olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction—a key method for forming the but-2-enoate moiety—is a logical extension of these findings. Microwave-assisted hydrogenation of pyridines to piperidines has also been shown to reduce reaction times from 24-48 hours to under 40 minutes. researchgate.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis This table illustrates the typical advantages of microwave heating for reactions analogous to those used in forming pyridine-based structures.
| Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Bohlmann-Rahtz Pyridine Synthesis | Conventional Heating (Toluene) | 90 min | 76% | organic-chemistry.org |
| Bohlmann-Rahtz Pyridine Synthesis | Microwave (Toluene, Acetic Acid) | 10 min | 98% | organic-chemistry.org |
| Pyrazolo[3,4-b]pyridine Synthesis | Conventional Heating | Several Hours | Lower Yields | nih.gov |
| Pyrazolo[3,4-b]pyridine Synthesis | Microwave Irradiation | Several Minutes | Higher Yields | nih.gov |
Methodological Comparisons and Yield Optimization Studies
The synthesis of α,β-unsaturated esters like this compound is typically achieved through olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) and Wittig reactions. uta.eduorganic-chemistry.org These methods involve the reaction of a phosphonate-stabilized carbanion (HWE) or a phosphonium ylide (Wittig) with an aldehyde or ketone, in this case, 3-acetylpyridine. uta.edulibretexts.org
The HWE reaction is often preferred as it typically yields the thermodynamically more stable (E)-alkene with high stereoselectivity, and the water-soluble phosphate byproducts are more easily removed than the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org
Yield optimization studies for these reactions involve screening various parameters, including the base, solvent, and cations. In the synthesis of (E)-α,β-unsaturated esters via a base-promoted 1,3-hydrogen rearrangement, a screening of bases showed that triethylamine (B128534) (Et3N) in acetonitrile (B52724) provided the highest yield (92%) in the shortest time (4 hours). nih.gov
Table 2: Effect of Base and Solvent on the Yield of an (E)-α,β-Unsaturated Ester Data from a study on base-promoted isomerization to form an (E)-α,β-unsaturated ester, demonstrating a typical optimization process.
| Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| t-BuOK | THF | 24 | 0 | nih.gov |
| NaH | THF | 24 | 0 | nih.gov |
| K2CO3 | THF | 24 | 0 | nih.gov |
| Et3N | THF | 24 | 90 | nih.gov |
| Et3N | DCM | 12 | 85 | nih.gov |
| Et3N | Acetonitrile | 4 | 92 | nih.gov |
| (i-Pr)2NEt | THF | 24 | 20 | nih.gov |
Further studies on a Weinreb amide-type HWE reaction demonstrated that the choice of base and corresponding cation (e.g., LHMDS, nBuLi, iPrMgCl) significantly impacts (E)-selectivity and reaction speed. acs.org The Masamune-Roush conditions, which utilize lithium chloride and an amine base, are particularly effective for base-sensitive substrates, further expanding the synthetic utility of the HWE reaction. acs.org These comparative studies are essential for developing a robust and high-yielding synthesis for specific targets like this compound.
Chemical Reactivity and Transformation Pathways of Methyl 3 Pyridin 3 Yl but 2 Enoate
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic frameworks. Methyl 3-(pyridin-3-yl)but-2-enoate, with its activated carbon-carbon double bond, is a prime candidate for such transformations.
[2+2] Photodimerization Processes
The photochemical [2+2] cycloaddition of alkenes is a classic reaction leading to the formation of cyclobutane (B1203170) rings. In the case of pyridyl-substituted alkenes like this compound, these reactions are often conducted in the solid state to control the alignment of the reacting molecules.
The outcome of solid-state photodimerizations is highly dependent on the crystal packing of the reactant molecules. According to Schmidt's topochemical principles, for a [2+2] cycloaddition to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). The regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity (syn vs. anti) of the resulting cyclobutane product are therefore predetermined by the arrangement of the molecules in the crystal lattice.
Table 1: Potential Photodimerization Products of this compound in the Solid State
| Product Type | Regiochemistry | Stereochemistry |
| α-truxillic acid derivative | Head-to-Head | syn |
| β-truxinic acid derivative | Head-to-Head | anti |
| δ-truxinic acid derivative | Head-to-Tail | syn |
| γ-truxillic acid derivative | Head-to-Tail | anti |
It is important to note that without experimental crystal structure data, predicting the exact outcome for this compound remains speculative.
To overcome the unpredictability of crystal packing, supramolecular templating has emerged as a powerful strategy to control the outcome of solid-state photoreactions. This involves co-crystallizing the reactant with a template molecule that directs the alignment of the alkene moieties through non-covalent interactions such as hydrogen bonding or metal coordination.
For a molecule like this compound, the pyridyl nitrogen atom provides a handle for such templating. Co-crystallization with di-carboxylic acids or metal salts could enforce a specific packing arrangement, leading to the selective formation of a single photodimer. For instance, the use of a linear template could favor a head-to-tail arrangement, while a different template might induce a head-to-head packing. This level of control is crucial for the synthesis of specific cyclobutane isomers for various applications.
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. youtube.com The electron-deficient double bond of this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles.
Nitrile oxides, generated in situ from the corresponding hydroximoyl chlorides or nitroalkanes, are common 1,3-dipoles that react with alkenes to form isoxazolines. nih.gov The reaction of this compound with a nitrile oxide, such as benzonitrile (B105546) oxide, is expected to proceed readily to yield a 3,4,5-trisubstituted isoxazoline (B3343090).
Other 1,3-dipoles that could potentially react with this compound include:
Azides: to form triazolines.
Nitrones: to form isoxazolidines.
Azomethine ylides: to form pyrrolidines.
The reactivity of the dipolarophile is influenced by the electron-withdrawing nature of the ester group and the electronic properties of the pyridyl ring.
The regioselectivity of 1,3-dipolar cycloadditions is governed by both electronic and steric factors. nih.gov In the reaction of an electron-deficient alkene like this compound with a nitrile oxide, the primary factor is the orbital overlap between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile.
Generally, for the reaction of a nitrile oxide with an α,β-unsaturated ester, the carbon atom of the nitrile oxide (the nucleophilic center) bonds to the β-carbon of the ester (the more electrophilic carbon), and the oxygen atom of the nitrile oxide bonds to the α-carbon. This leads to the formation of a 5-alkoxycarbonyl-isoxazoline. However, the presence of the pyridyl group at the β-position and the methyl group can influence the electronic distribution and introduce steric hindrance, potentially affecting the regiochemical outcome.
Table 2: Predicted Regioisomeric Products from the 1,3-Dipolar Cycloaddition of Benzonitrile Oxide with this compound
| Regioisomer | Substituent at C4 of Isoxazoline | Substituent at C5 of Isoxazoline | Expected Outcome |
| A | -COOCH₃ | -C(CH₃)(C₅H₄N) | Major product based on electronics |
| B | -C(CH₃)(C₅H₄N) | -COOCH₃ | Minor product |
The stereochemistry of the reaction is typically controlled by the concerted nature of the cycloaddition, where the stereochemistry of the alkene is retained in the product. Since this compound is likely to be the (E)-isomer, the resulting isoxazoline would have a specific relative stereochemistry at the newly formed stereocenters.
Nucleophilic and Electrophilic Additions to the α,β-Unsaturated System
The α,β-unsaturated ester portion of this compound is a key site for chemical reactions. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the double bond itself is electron-rich and can react with electrophiles.
Nucleophilic Addition:
Nucleophilic addition to α,β-unsaturated carbonyl compounds, known as Michael addition or 1,4-conjugate addition, is a well-established reaction. youtube.comlibretexts.org In the case of this compound, a nucleophile will preferentially attack the β-carbon of the α,β-unsaturated system. This is because the resulting enolate intermediate is stabilized by resonance, delocalizing the negative charge onto the carbonyl oxygen. The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, which pushes the π-electrons of the double bond to form a new bond, and the π-electrons of the carbonyl group move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the α-carbon yields the final addition product. Common nucleophiles for this reaction include enolates, amines, and organometallic reagents.
The reactivity of the α,β-unsaturated system can be influenced by the pyridine (B92270) ring. The nitrogen atom in the pyridine ring has an electron-withdrawing inductive effect, which can further enhance the electrophilicity of the β-carbon, potentially increasing the rate of nucleophilic addition compared to a similar compound without the pyridine ring.
Electrophilic Addition:
The double bond of an α,β-unsaturated ester can also undergo electrophilic addition. libretexts.orgmsu.edu In this type of reaction, an electrophile attacks the electron-rich π-system of the double bond. msu.edu The initial attack by the electrophile typically occurs at the α-carbon, leading to the formation of a carbocation at the β-position. This carbocation is stabilized by resonance with the adjacent pyridine ring. A subsequent attack by a nucleophile on the carbocation completes the addition reaction. libretexts.org
However, electrophilic addition to α,β-unsaturated carbonyls is generally less common than nucleophilic addition because the electron-withdrawing carbonyl group deactivates the double bond towards electrophilic attack. msu.edu Despite this, reactions with strong electrophiles can still occur. For instance, the addition of halogens like chlorine and bromine across the double bond is a known transformation for alkenes. msu.edu In the context of this compound, the reaction would likely proceed through a cyclic halonium ion intermediate, followed by nucleophilic attack to give the di-halogenated product. The regioselectivity of this reaction would be influenced by the electronic effects of both the ester and the pyridine ring.
Carbocation rearrangements are a possibility in electrophilic additions, especially if a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift. libretexts.org The stability of the potential carbocation intermediates would be a key factor in determining the final product distribution. youtube.com
Transformations of the Pyridine Moiety
The pyridine ring in this compound offers another site for chemical modification.
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and basic. This allows for a variety of derivatization reactions.
N-Alkylation: The nitrogen can be alkylated using alkyl halides to form pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.
N-Oxidation: Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can convert the pyridine nitrogen to a pyridine N-oxide. This transformation increases the electron density in the ring, particularly at the 2- and 4-positions, facilitating electrophilic substitution at these positions.
The pyridine ring itself can undergo substitution reactions, although its reactivity is different from that of benzene (B151609).
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. quora.com This deactivation is most pronounced at the 2-, 4-, and 6-positions. Therefore, electrophilic substitution, when it occurs, preferentially takes place at the 3- and 5-positions, where the deactivation is less significant. quora.com Common electrophilic substitution reactions include nitration and acylation. researchgate.net However, harsh reaction conditions are often required. The presence of the butenoate substituent at the 3-position will further influence the regioselectivity of any subsequent electrophilic substitution.
Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2-, 4-, and 6-positions. quora.com This is because the electronegative nitrogen atom can stabilize the negative charge of the Meisenheimer complex intermediate. quora.com For a nucleophilic substitution to occur on the pyridine ring of this compound, a good leaving group would need to be present on the ring, typically at the 2- or 4-position. The reaction of methyl 3-nitropyridine-4-carboxylate with fluoride (B91410) anions to replace the nitro group is an example of such a transformation. researchgate.net
Ester Group Reactivity
The methyl ester group is another functional handle that can be readily transformed.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(pyridin-3-yl)but-2-enoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. Acid-catalyzed hydrolysis is a reversible process.
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reacting it with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is known as transesterification.
The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required to achieve this transformation. The reaction reduces the carbonyl of the ester to a hydroxyl group, yielding 3-(pyridin-3-yl)but-2-en-1-ol. It is important to note that LiAlH4 can also reduce the carbon-carbon double bond of the α,β-unsaturated system under certain conditions. Selective reduction of the ester in the presence of the double bond can sometimes be achieved using specific reagents or by carefully controlling the reaction conditions. For example, the reduction of 3-aryl-1-(pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one to the corresponding alcohol has been accomplished using sodium borohydride (B1222165). researchgate.net
Interactive Data Table of Research Findings
| Reaction Type | Reactant(s) | Reagent(s)/Catalyst(s) | Product(s) | Key Findings | Reference(s) |
| Nucleophilic Addition | α,β-Unsaturated Ketones | Hydrazine | Pyrazolines | The reaction proceeds via a hydrazone intermediate followed by intramolecular Michael addition. | researchgate.net |
| Electrophilic Addition | Alkenes | Hydrogen Halides (HX) | Alkyl Halides | The reaction proceeds through a carbocation intermediate, and rearrangements can occur to form a more stable carbocation. | libretexts.org |
| Electrophilic Substitution | Substituted Benzo[b]furo[2,3-c]pyridines | Nitrating/Acylating Agents | 6- and 8-substituted products | Substitution occurs preferentially at the 6-position of the benzene ring. | researchgate.net |
| Nucleophilic Substitution | 2-Chloronicotinic Acid | Aromatic Amines/Sulfonamides | 2-(Arylamino)nicotinic acid derivatives | Boric acid can be used as a catalyst in solvent-free conditions. | researchgate.net |
| Ester Reduction | 3-Aryl-1-(pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one | Sodium Borohydride | 3-Aryl-1-(pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ol | Sodium borohydride can selectively reduce the ketone to an alcohol. | researchgate.net |
Rearrangement Reactions
Rearrangement reactions of this compound can be anticipated under various conditions, including photochemical, thermal, acid-catalyzed, and base-catalyzed reactions. These transformations can lead to constitutional isomers or stereoisomers, expanding the synthetic utility of the parent molecule.
Photochemical Isomerization:
One of the most common rearrangements for α,β-unsaturated esters is E/Z isomerization upon exposure to ultraviolet light. nih.govacs.org This process involves the excitation of the π-electrons to a higher energy state, allowing for rotation around the carbon-carbon double bond, followed by relaxation to a mixture of E and Z isomers. The photostationary state ratio of the isomers depends on the wavelength of light used and the molar absorptivity of each isomer at that wavelength.
Furthermore, photochemical conditions can potentially lead to more complex rearrangements. For instance, photoenolization can occur, leading to the formation of a transient ketene (B1206846) hemiacetal. nih.govacs.org This intermediate could then undergo sigmatropic rearrangements. Specifically, a acs.orgnih.gov-hydride shift could revert to the starting material, while a nih.govchemicalbook.com-hydride shift could result in the formation of the deconjugated β,γ-unsaturated ester, Methyl 3-(pyridin-3-yl)but-3-enoate. nih.gov
Thermal Rearrangements:
Acid-Catalyzed Rearrangements:
In the presence of a Brønsted or Lewis acid, the pyridine nitrogen can be protonated or coordinated, which can significantly influence the electronic properties of the molecule and facilitate rearrangements. One potential acid-catalyzed pathway is the intramolecular cyclization. Protonation of the pyridine ring would enhance the electrophilicity of the aromatic system, potentially enabling an intramolecular electrophilic attack by the enol or enolate form of the butenoate moiety to form a fused ring system.
Base-Catalyzed Rearrangements:
Base-catalyzed reactions could also induce rearrangements. A sufficiently strong base could deprotonate the methyl group, leading to an equilibrium between the α,β- and β,γ-unsaturated isomers. rsc.org The position of this equilibrium would be dependent on the relative thermodynamic stabilities of the conjugated and deconjugated forms.
A summary of potential rearrangement reactions is presented in Table 1.
| Reaction Type | Conditions | Potential Products | Plausible Mechanism |
| Photochemical Isomerization | UV irradiation | (Z)-Methyl 3-(pyridin-3-yl)but-2-enoate | π → π* excitation, rotation around C=C bond |
| Photochemical Deconjugation | UV irradiation | Methyl 3-(pyridin-3-yl)but-3-enoate | Photoenolization to ketene hemiacetal, nih.govchemicalbook.com-hydride shift |
| Acid-Catalyzed Cyclization | Brønsted or Lewis Acid | Fused heterocyclic systems | Protonation of pyridine, intramolecular electrophilic attack |
| Base-Catalyzed Isomerization | Strong base | Methyl 3-(pyridin-3-yl)but-3-enoate | Deprotonation and reprotonation at the α- or γ-position |
Table 1: Potential Rearrangement Reactions of this compound
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the foregoing reactions is crucial for controlling product distribution and optimizing reaction conditions. While specific mechanistic studies on this compound are limited in the public domain, the investigation of its reaction pathways would likely employ a combination of experimental and computational methods analogous to those used for similar compounds.
Isotope Labeling Studies:
A powerful tool for elucidating reaction mechanisms is the use of isotopic labeling. For instance, to confirm the mechanism of a potential acid-catalyzed cyclization, deuterium (B1214612) labeling at specific positions of the butenoate chain could be employed. The position of the deuterium atom in the final product, as determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), would provide strong evidence for the proposed cyclization pathway. In a study on a Rh(III)-catalyzed pyridine synthesis from α,β-unsaturated oximes, deuterium incorporation was used to demonstrate the reversibility of a C-H activation step. nih.gov
Kinetic Studies:
Monitoring the reaction rate under various conditions (e.g., changing reactant concentrations, temperature, or catalyst loading) can provide valuable insights into the reaction mechanism. For example, determining the order of the reaction with respect to the substrate and any catalysts can help to identify the rate-determining step. In a study on the oxidation of unsaturated fatty esters, chemiluminescence was used to monitor the reaction kinetics and derive a kinetic model. nih.gov
Computational Modeling:
Density Functional Theory (DFT) and other computational methods can be used to model the potential energy surfaces of proposed reaction pathways. These calculations can help to determine the relative energies of intermediates and transition states, providing a theoretical basis for the observed reactivity and selectivity. For instance, in the study of photochemical isomerization of α,β-unsaturated esters, computational models can help to understand the geometries of the excited states and the barriers to bond rotation. nih.govacs.org
Trapping of Intermediates:
In some cases, reactive intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. For example, if a radical mechanism is suspected in a photochemical reaction, a radical scavenger like TEMPO can be added. acs.org The detection of a TEMPO adduct would provide strong evidence for the presence of a radical intermediate.
A summary of potential mechanistic investigation techniques is presented in Table 2.
| Technique | Application | Information Gained |
| Isotope Labeling | Tracing the fate of specific atoms during a reaction. | Confirmation of bond-forming and bond-breaking steps, elucidation of rearrangement pathways. |
| Kinetic Analysis | Studying the rate of reaction as a function of various parameters. | Determination of the rate law, identification of the rate-determining step, and calculation of activation parameters. |
| Computational Chemistry | Modeling reaction pathways and transition states. | Theoretical validation of proposed mechanisms, prediction of product distributions. |
| Intermediate Trapping | Intercepting and identifying transient species. | Direct evidence for the existence of proposed reactive intermediates (e.g., radicals, carbocations). |
Table 2: Techniques for Mechanistic Investigation
While direct experimental data on the rearrangement and mechanistic pathways of this compound is not extensively documented, the principles outlined above provide a solid framework for predicting and studying its chemical behavior. Further research focusing specifically on this compound would be necessary to fully elucidate its rich and complex reactivity.
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental ¹H NMR data for Methyl 3-(pyridin-3-yl)but-2-enoate is not publicly available in the referenced literature, a theoretical analysis based on its structure allows for the prediction of the proton environments. The molecule possesses distinct proton signals corresponding to the methyl ester group, the methyl group on the butenoate chain, the vinylic proton, and the protons of the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and their coupling patterns (multiplicity) would reveal adjacent protons.
Similarly, experimental ¹³C NMR spectral data for this compound is not found in the surveyed sources. A predicted spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the olefinic carbons, the carbons of the pyridine ring, and the methyl carbons. The chemical shifts of these carbons provide insight into their hybridization and the nature of their substituents.
To definitively establish the connectivity of the proton and carbon skeletons, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the relationships between adjacent protons, for instance, within the pyridine ring and between the vinylic proton and the methyl group on the double bond, if any such coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). For this compound, HMBC would be crucial for connecting the different fragments of the molecule, such as linking the protons of the pyridine ring to the carbons of the butenoate chain and confirming the position of the ester group.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. While specific experimental IR and Raman spectra for this compound are not available in the consulted literature, the expected characteristic absorption bands can be predicted based on its structure.
Key expected vibrational frequencies would include:
C=O Stretching: A strong absorption band characteristic of the ester carbonyl group.
C=C Stretching: Bands corresponding to the stretching vibrations of the carbon-carbon double bond in the butenoate chain and the aromatic C=C bonds within the pyridine ring.
C-O Stretching: Absorptions related to the stretching of the C-O single bonds of the ester group.
C-H Stretching and Bending: Vibrations associated with the methyl and aromatic C-H bonds.
C=N Stretching: A characteristic vibration for the pyridine ring.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds, which often show strong Raman signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can offer clues about the structure through the analysis of fragmentation patterns.
For this compound, the molecular formula is C₁₀H₁₁NO₂. The nominal mass can be calculated from the sum of the atomic masses of the most common isotopes of its constituent elements. The fragmentation pattern upon ionization would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group, as well as fragmentation of the pyridine ring, providing valuable structural information.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. Predicted HRMS data for various adducts of this compound has been calculated. For instance, the protonated molecule ([M+H]⁺) is predicted to have an m/z of 178.08626. This precise mass measurement can confirm the molecular formula C₁₀H₁₁NO₂ and distinguish it from other compounds with the same nominal mass.
| Adduct | Predicted m/z |
| [M+H]⁺ | 178.08626 |
| [M+Na]⁺ | 200.06820 |
| [M-H]⁻ | 176.07170 |
| [M+NH₄]⁺ | 195.11280 |
| [M+K]⁺ | 216.04214 |
| [M+H-H₂O]⁺ | 160.07624 |
| [M]⁺ | 177.07843 |
| [M]⁻ | 177.07953 |
| Data sourced from PubChem. |
X-ray Crystallography for Solid-State Structure Determination
To date, a comprehensive search of the Cambridge Structural Database (CSD) and other crystallographic resources has not yielded a publicly available single-crystal X-ray structure of this compound. The determination of its crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the solid state.
Hypothetical Crystallographic Data Table:
In the absence of experimental data, a hypothetical data table is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic study.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.2 |
| c (Å) | 8.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 925.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.280 |
| R-factor (%) | 4.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system, encompassing the pyridine ring and the α,β-unsaturated ester moiety, constitutes the primary chromophore responsible for these absorptions.
The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the ester group) to a π* antibonding orbital.
While a specific experimental UV-Vis spectrum for this compound is not readily found in the surveyed literature, the expected absorption maxima can be estimated based on related compounds. The pyridine ring itself exhibits a characteristic absorption at around 250-260 nm. The conjugation with the butenoate side chain is expected to cause a bathochromic (red) shift of this absorption to a longer wavelength, likely in the range of 270-300 nm.
Expected UV-Vis Absorption Data Table:
| Electronic Transition | Expected λmax (nm) | Solvent |
| π → π | ~270-300 | Ethanol |
| n → π | ~310-340 | Hexane |
This table presents expected values based on the analysis of similar chemical structures and is for illustrative purposes. Actual experimental values may vary.
Further experimental studies are required to definitively determine the crystallographic and UV-Vis spectroscopic properties of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for elucidating the structural and electronic properties of molecules like Methyl 3-(pyridin-3-yl)but-2-enoate from first principles. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For a molecule with the complexity of this compound, DFT offers a balance between computational cost and accuracy, making it the method of choice for a wide range of property predictions.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis is crucial for flexible molecules. The key rotatable bonds in this compound include the bond connecting the pyridine (B92270) ring to the butenoate chain and the bonds within the ester group. A systematic conformational search would identify various stable isomers (conformers) and their relative energies, providing insight into the molecule's preferred shapes in different environments. The planarity of the conjugated system involving the double bond and the ester group would also be a key feature to investigate.
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Once the geometry is optimized, theoretical spectroscopic data can be calculated and compared with experimental results to validate the computed structure.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted shifts are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
IR and Raman Spectroscopy: Calculations of vibrational frequencies can predict the positions of absorption bands in the Infrared (IR) and Raman spectra. These frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. Comparing the calculated vibrational spectrum with experimental data helps to confirm the presence of specific functional groups and provides further evidence for the optimized structure.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Analysis of the electronic structure provides deep insights into the chemical reactivity and properties of the molecule.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be distributed over the π-system of the pyridine ring and the butenoate chain, while the LUMO would also be located on this conjugated system.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red regions indicate areas of negative potential (rich in electrons), such as around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, which are susceptible to electrophilic attack. Blue regions indicate areas of positive potential (electron-poor), which are prone to nucleophilic attack.
Reaction Mechanism Studies
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing details that are often impossible to observe experimentally.
Transition State Characterization
To study a reaction involving this compound, computational chemists would identify and characterize the transition state (TS). A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the TS, the activation energy can be determined, which is crucial for understanding the reaction kinetics. The mechanism of a potential reaction, such as a cycloaddition or a nucleophilic addition to the double bond, could be elucidated by mapping the entire reaction pathway from reactants to products through the transition state.
Regioselectivity and Stereoselectivity Prediction
Many reactions can yield multiple products. Computational methods can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). For instance, in an addition reaction to the double bond of this compound, calculations could determine whether a nucleophile would preferentially attack the α- or β-carbon of the butenoate moiety. This is often achieved by analyzing the transition state energies for the different possible pathways; the path with the lower activation energy will be the favored one, leading to the major product.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or nucleic acid. These methods are instrumental in drug discovery and understanding biological processes at a molecular level.
In the context of biological activity, molecular docking could be employed to investigate how this compound might bind to the active site of a specific enzyme or receptor. The process involves predicting the preferred orientation of the ligand when bound to a target to form a stable complex. The strength of this interaction is typically estimated using a scoring function, which calculates a binding energy.
For a molecule like this compound, key interactions would likely involve:
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The carbonyl oxygen of the ester group can also accept hydrogen bonds.
Hydrophobic Interactions: The methyl group and the carbon backbone of the butenoate chain, as well as the pyridine ring itself, could engage in hydrophobic interactions with nonpolar residues in a binding pocket.
Pi-Stacking: The aromatic pyridine ring could participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Molecular dynamics simulations would further refine the docked pose, providing insights into the stability of the ligand-protein complex over time and the dynamic nature of the interactions.
Without experimental validation or specific computational studies, any discussion of potential biological targets for this compound remains speculative.
Global Reactivity Descriptors (Electronegativity, Chemical Hardness, Softness)
The fundamental descriptors include:
Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is the negative of the chemical potential.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. A harder molecule is less reactive.
Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.
These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A hypothetical data table for the global reactivity descriptors of this compound, based on a DFT calculation, would look like this:
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 |
| Chemical Softness | S | 1/η | 0.38 |
Note: The values in this table are purely illustrative and are not based on actual calculations for this compound.
Preclinical and Mechanistic Biological Investigations in Vitro Focus
In Vitro Anti-inflammatory Potential and Mechanistic Insights
There is no available scientific data concerning the in vitro anti-inflammatory properties of Methyl 3-(pyridin-3-yl)but-2-enoate.
Modulation of Inflammatory Pathways (e.g., p38 MAP Kinase Inhibition)
No studies were found that investigated the effect of this compound on inflammatory pathways, including the p38 MAP kinase pathway. The p38 MAP kinase signaling cascade is a crucial regulator of the production of pro-inflammatory cytokines, and its inhibition is a therapeutic strategy for inflammatory diseases. However, the inhibitory potential of this compound on this kinase has not been reported.
Nitric Oxide Production Inhibition
There are no published research findings on the ability of this compound to inhibit nitric oxide production in vitro. Inhibition of nitric oxide synthase is a mechanism targeted by some anti-inflammatory agents.
Antioxidant Activity Studies
No in vitro studies on the antioxidant activity of this compound have been identified in the public domain.
Reactive Oxygen Species (ROS) Scavenging
Information regarding the capacity of this compound to scavenge reactive oxygen species (ROS) is not available in the scientific literature. ROS scavenging is a key mechanism of antioxidant action, protecting cells from oxidative damage.
Electron Transfer Capabilities
The electron transfer capabilities of this compound, which would be indicative of its potential as a reducing agent and antioxidant, have not been documented in any published studies.
In Vitro Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines
There is a lack of available data on the in vitro cytotoxicity and antiproliferative effects of this compound against any cancer cell lines. While related compounds like thieno[2,3-b]pyridines have shown anti-proliferative activity, no such research has been published for the specific compound .
Despite a thorough search for "this compound," no specific preclinical or mechanistic biological investigation data was found for this exact compound within the public domain. The search results yielded information on structurally similar compounds, such as methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, but not on this compound itself.
Consequently, it is not possible to provide the requested article focusing on the cell line specificity, concentration-dependent effects, inhibition of colony formation and cell migration, or the antibacterial activity and mechanistic understanding of "this compound" as no research data appears to be available in the searched scientific literature.
Further research on this specific chemical entity would be required to generate the detailed article as outlined.
Structure-Activity Relationship (SAR) Studies for Biological Profiles
The exploration of the structure-activity relationship (SAR) is fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyridine (B92270) derivatives, SAR studies have revealed that the nature, position, and number of substituents on the pyridine ring can significantly modulate their therapeutic effects, including antiproliferative and antimicrobial activities. nih.govresearchgate.net
Impact of Substituent Modifications on Bioactivity
Systematic modifications of the core structure of pyridine-containing compounds have provided valuable insights into their mechanism of action and have guided the design of analogs with improved potency and selectivity.
Modifications on the Pyridine Ring:
The pyridine ring is a key pharmacophore in many biologically active compounds. ijnrd.org Alterations to this ring system can have a profound impact on the compound's interaction with biological targets.
Position of Substitution: The position of substituents on the pyridine ring is a critical determinant of biological activity. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the presence of a substituent at the 3-position of the pyridine nucleus was associated with an enhancement of analgesic properties. mdpi.com
Nature of Substituents: The electronic and steric properties of the substituents play a crucial role.
Electron-donating vs. Electron-withdrawing Groups: The introduction of electron-donating groups (e.g., -OCH₃, -OH, -NH₂) or electron-withdrawing groups (e.g., halogens) can alter the electron density of the pyridine ring, thereby influencing its binding affinity to target proteins. Studies on various pyridine derivatives have shown that the presence and positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) groups can enhance antiproliferative activity. nih.gov Conversely, the introduction of halogen atoms or other bulky groups has been observed to sometimes lead to lower antiproliferative activity. nih.gov
Bulky Groups: The size and steric hindrance of a substituent can influence how the molecule fits into the active site of a biological target. In an effort to probe the steric influence of C5 substitution on the pyridine ring of certain nicotinic acetylcholine receptor ligands, analogues with bulky moieties such as phenyl, substituted phenyl, or heteroaryl groups were synthesized. nih.gov These substitutions led to a range of binding affinities, indicating the sensitivity of the receptor to the steric bulk at this position. nih.gov
Modifications on the Butenoate Moiety:
The butenoate portion of the molecule also offers opportunities for structural modification to modulate bioactivity.
Ester Group Modification: The methyl ester group could be replaced with other alkyl or aryl esters to potentially alter the compound's solubility, metabolic stability, and potency.
Substitutions on the Butene Chain: Introducing substituents on the butene chain could influence the molecule's conformation and its interaction with target sites.
The following interactive table summarizes the general trends observed in the structure-activity relationships of related pyridine and butenoate-containing compounds.
| Modification Site | Type of Modification | General Impact on Bioactivity | Example from Related Compounds |
| Pyridine Ring | Introduction of -OCH₃, -OH, -NH₂ groups | Generally enhances antiproliferative activity nih.gov | Enhanced potency in various pyridine-based anticancer agents nih.gov |
| Pyridine Ring | Introduction of Halogen atoms (Br, Cl, F) | Can decrease antiproliferative activity nih.gov | Lower IC₅₀ values observed in some halogenated pyridine derivatives nih.gov |
| Pyridine Ring | Introduction of Bulky substituents (e.g., phenyl) | Can either increase or decrease binding affinity depending on the target nih.gov | Varied binding affinities for nicotinic acetylcholine receptors nih.gov |
| Butenoate Moiety | Alteration of the ester group | Could modulate solubility and metabolic stability | A common strategy in medicinal chemistry to optimize pharmacokinetic properties |
| Butene Chain | Introduction of additional substituents | Can alter molecular conformation and target interaction | A strategy to explore the spatial requirements of the binding pocket |
Applications As Synthetic Intermediates and Advanced Materials Precursors
Building Block for Complex Heterocyclic Systems
The intrinsic reactivity of Methyl 3-(pyridin-3-yl)but-2-enoate allows it to serve as a foundational element in the construction of more elaborate molecular architectures, particularly those containing multiple heterocyclic rings. Its utility stems from the ability of its different functional groups to participate in a variety of synthetic transformations.
The development of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, and pyridine (B92270) derivatives are common starting points for creating these structures. google.com The general strategy involves the annulation (fusion) of a new ring onto the existing pyridine core. While specific literature detailing the use of this compound in these reactions is nascent, its structure is analogous to precursors used in established synthetic routes for pyridine-fused compounds like thieno[2,3-b]pyridines and pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. nih.govresearchgate.net For instance, syntheses of fused pyridines often begin with a functionalized pyridine that can react with a bifunctional reagent to build the new ring. nih.gov The α,β-unsaturated ester portion of this compound could, in principle, undergo cyclocondensation reactions to form fused dihydropyridinone systems or other related heterocyclic structures.
The term "polyfunctionalized" refers to molecules bearing multiple reactive groups. This compound is an archetypal precursor for such compounds due to its inherent and distinct reactive sites:
The Pyridine Nitrogen: Acts as a nucleophile and a base, and readily coordinates to metal centers.
The α,β-Unsaturated Ester: The double bond can undergo nucleophilic conjugate addition, and the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide.
The Methyl Group: Can potentially be functionalized under certain conditions.
This multifunctionality makes it a valuable intermediate. For example, the pyridin-3-yl group is a key component in the synthesis of important pharmaceutical agents. google.comgoogle.com Furthermore, related butenoate structures, such as Methyl 3-(bromomethyl)but-3-enoate, are used in complex C-C bond-forming reactions like allylation, demonstrating the utility of the butenoate framework as a versatile building block for constructing highly functionalized molecules. researchgate.net
Ligands in Coordination Chemistry
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal ions. This property allows this compound to function as a ligand in coordination chemistry.
As a ligand, this compound can bind to metal centers to form stable coordination complexes. It typically acts as a monodentate ligand, bonding through the pyridine nitrogen. Research on related pyridine-containing ligands, such as hydrazones, has shown their ability to form complexes with a diverse range of metals, including lanthanides (La, Sm) and transition metals (Zn, Cd, Hg). researchgate.net These complexes exhibit varied coordination environments and geometries. researchgate.net The characterization of such metal complexes is typically achieved through techniques like X-ray crystallography, IR spectroscopy (to observe shifts in C=N or C=O stretching frequencies upon coordination), and NMR spectroscopy.
Table 1: Examples of Metal Complexes with Pyridine-Derived Ligands
| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex Application |
| Lanthanum(III) | 2-Pyridinecarboxaldehyde isonicotinoylhydrazone | Bidentate or Tridentate | Homogeneous Lewis acid-base catalyst |
| Zinc(II) | 2-Pyridinecarboxaldehyde isonicotinoylhydrazone | Bridging | Heterogeneous catalyst |
| Cadmium(II) | 2-Pyridinecarboxaldehyde isonicotinoylhydrazone | Bridging | Catalyst |
| Organotin(IV) | Hydrazone-benzoic acid | Bidentate | Catalyst for cyanosilylation |
This table is illustrative, based on findings for structurally related pyridine-based ligands. researchgate.net
Metal complexes derived from pyridine-based ligands often exhibit significant catalytic activity. The ligand's role is to modulate the electronic and steric properties of the metal center, thereby tuning its reactivity. For example, lanthanide and other metal complexes involving pyridine-hydrazone ligands have been successfully employed as catalysts in the cyanosilylation of aldehydes, a key carbon-carbon bond-forming reaction. researchgate.net In these systems, the metal center acts as a Lewis acid to activate the aldehyde, while the ligand framework ensures the stability and solubility of the catalyst. researchgate.net It is plausible that metal complexes of this compound could similarly function as Lewis acid catalysts in various organic transformations.
Supramolecular Chemistry and Crystal Engineering
Crystal engineering is the rational design of solid-state structures by controlling intermolecular interactions. This compound is a promising candidate for this field due to its capacity for forming specific and directional non-covalent bonds.
The key interactions that this molecule can participate in include:
Hydrogen Bonding: The pyridine nitrogen is a strong hydrogen bond acceptor.
π–π Stacking: The electron-deficient pyridine ring can engage in stacking interactions with other aromatic systems.
C–H···O/N Interactions: Weak hydrogen bonds involving the methyl and vinyl protons with the ester oxygen or pyridine nitrogen can further guide the crystal packing.
These interactions are fundamental in building predictable, higher-order structures. Studies on related fused heterocyclic systems, such as thieno[2,3-b]pyridines, often reveal intricate networks of non-covalent bonds that define their solid-state architecture. researchgate.net By carefully selecting co-formers or modifying substituents, it is possible to use molecules like this compound to engineer crystals with desired topologies and properties.
Design of Ordered Molecular Assemblies
The design of ordered molecular assemblies is a cornerstone of crystal engineering and materials science, aiming to control the arrangement of molecules in the solid state to achieve desired properties. The structure of this compound, containing both hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the carbonyl oxygen) and potential hydrogen bond donors (the methyl and vinyl hydrogens), as well as an aromatic system, provides the necessary components for forming highly ordered supramolecular structures.
While the specific packing of this compound is not detailed in the available literature, the behavior of analogous compounds offers significant insight. For instance, molecules containing pyridyl groups are known to form supramolecular chains through π-π stacking interactions. In a related compound, 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione, molecules are linked into chains along a crystallographic axis, mediated by π-π interactions between adjacent pyridyl rings with an inter-centroid distance of 3.7662 Å. nih.gov Similarly, other simple organic molecules, such as Methyl 3-aminobut-2-enoate, demonstrate the formation of one-dimensional chains through intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net These examples underscore the potential for this compound to self-assemble into predictable, ordered networks driven by a combination of such non-covalent forces.
Exploitation of Non-Covalent Interactions
Non-covalent interactions are the primary driving forces behind the formation of the ordered assemblies discussed above. The strategic exploitation of these weak forces is critical in designing new materials.
Argentophilic Interactions: Argentophilic interactions are attractive forces between two or more silver(I) ions, a phenomenon that has been increasingly studied in supramolecular chemistry. doaj.org These interactions, occurring between seemingly closed-shell metal centers, can dictate the structure and properties of coordination polymers and metal-organic frameworks. The pyridine nitrogen atom in this compound is a classic coordination site for metal ions, including Ag(I). Upon coordination, it is conceivable that argentophilic Ag···Ag interactions could be established between adjacent metal-ligand units, serving as a key structure-directing force to build extended supramolecular architectures.
Compound Data
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| InChI Key | OUNHYWWOIPJWNW-SOFGYWHQSA-N |
| Monoisotopic Mass | 177.07898 Da |
| Predicted XlogP | 1.8 |
| Data sourced from PubChem. uni.lu |
Future Research Directions and Perspectives
Development of Novel Stereoselective Synthetic Methodologies
The but-2-enoate portion of Methyl 3-(pyridin-3-yl)but-2-enoate contains a carbon-carbon double bond, which means the molecule can exist as (E) and (Z) stereoisomers. uni.lu While methods for synthesizing similar compounds exist, a significant future direction lies in the development of novel stereoselective synthetic routes that allow for the precise and efficient production of a single desired isomer. Control over stereochemistry is paramount in fields like medicinal chemistry, where different isomers can exhibit vastly different biological activities.
Future research could focus on:
Asymmetric Hydrogenation: Developing catalytic systems for the asymmetric hydrogenation of the double bond to produce chiral derivatives with high enantiomeric excess.
Stereoselective Reductive Amination: Creating protocols for stereoselective reductive amination, which could yield important building blocks for more complex molecules. nih.gov
Enolate Chemistry: Exploring the stereocontrolled formation of enolates from related ketone precursors to direct the formation of specific isomers. nih.gov
Methodologies that provide versatile and efficient preparation of key epoxymorphinan intermediates through stereoselective routes have been successfully developed for other complex molecules and could serve as a blueprint for this compound. nih.gov The ultimate goal is to establish a toolbox of synthetic methods that grant chemists precise control over the three-dimensional structure of this compound and its derivatives.
Expansion of Reactive Pathways and Cascade Reactions
The inherent reactivity of the functional groups within this compound offers a rich playground for expanding its chemical transformations. The α,β-unsaturated ester is a classic Michael acceptor, and the pyridine (B92270) ring can act as a nucleophile or be functionalized further.
Future research should aim to:
Explore Cycloaddition Reactions: Investigate the compound's utility as a dienophile in Diels-Alder reactions to construct complex cyclohexene (B86901) products. dtu.dk The high reactivity of similar enone structures suggests potential for both normal and hetero-Diels-Alder cycloadditions. dtu.dk
Develop Cascade Reactions: Design one-pot, multi-component cascade reactions that leverage the compound's multiple reactive sites. For instance, a sequence involving a Michael addition followed by an intramolecular cyclization could rapidly generate complex heterocyclic systems. rsc.org
Utilize as a Binucleophile Substrate: Investigate reactions with various binucleophiles to create novel fused heterocyclic systems, a strategy that has proven effective for synthesizing biologically active molecules from related α,γ-diketo acids. researchgate.net
By systematically exploring these pathways, chemists can use this compound as a versatile starting material to access a wide array of novel and structurally complex molecules.
Deeper Mechanistic Investigations into Biological Activity
Pyridine-based derivatives are a well-established class of heterocyclic compounds that form the core of numerous medicines, vitamins, and alkaloids. mdpi.com Their pharmacological importance is often linked to their metabolic pathways in the human body. mdpi.com Derivatives of 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid, which are structurally related to the title compound, have demonstrated analgesic and antibacterial activity. researchgate.net This strongly suggests that this compound could possess its own interesting biological profile.
Future research must move beyond preliminary screening to:
Systematic Biological Screening: Test the compound and its derivatives against a wide range of biological targets, including bacterial and fungal pathogens, cancer cell lines, and key enzymes.
Target Identification and Validation: For any observed activity, identify the specific biological target (e.g., an enzyme or receptor) through which the compound exerts its effect.
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues to determine how modifications to the structure impact biological activity. This could involve strategies like disrupting crystal packing with cleavable ester or carbonate groups to improve solubility and potency, a technique that has proven successful for other heterocyclic compounds. mdpi.com
Molecular Modeling: Use computational docking to predict and rationalize the binding interactions between the compound and its biological target, providing insight into the mechanism of action at a molecular level.
These deeper investigations are crucial for transforming a promising "hit" compound into a viable "lead" for drug development.
Exploration of New Materials Science Applications
The structural features of this compound also make it an intriguing candidate for applications in materials science. The conjugated system of the molecule and the presence of the pyridine nitrogen atom, which can coordinate to metal ions, are properties often sought in functional materials.
Future research perspectives include:
Polymer Synthesis: Using the compound as a monomer or a functional additive in polymerization reactions to create new polymers with tailored optical, thermal, or conductive properties.
Metal-Organic Frameworks (MOFs): Exploring its use as an organic linker in the synthesis of MOFs. The pyridine nitrogen provides a coordination site for metal ions, potentially leading to materials with applications in gas storage, catalysis, or sensing.
Fluorescent Materials: Investigating the photophysical properties of the compound and its derivatives. The synthesis of complex, fused heterocyclic systems from similar starting materials has yielded compounds with useful photochemical properties, suggesting this as a promising avenue. mdpi.com
By viewing the molecule as a building block, materials scientists can potentially integrate it into a new generation of advanced functional materials.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry offers a transformative approach to accelerating the discovery and development of new molecules. africansciencegroup.comnih.gov These computational tools can be applied to every stage of the research pipeline for this compound.
Key areas for integration include:
Lead Compound Identification and Optimization: AI and ML algorithms can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of virtual derivatives of the title compound. africansciencegroup.commdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. msd.com
Quantitative Structure-Activity Relationship (QSAR): Machine learning can be used to develop sophisticated QSAR models that correlate structural features of molecules with their biological activity, providing a roadmap for optimizing the compound's efficacy. nih.gov
Retrosynthetic Analysis: AI tools can be trained on vast reaction databases to propose novel and efficient synthetic routes to this compound and its analogues, potentially uncovering pathways that a human chemist might overlook. nih.gov
Personalized Medicine: In the long term, ML models could analyze patient-specific data to predict individual responses to drugs derived from this scaffold, paving the way for more personalized treatment strategies. africansciencegroup.com
By harnessing the predictive power of AI, the entire process from initial design to lead optimization can be made more efficient and rational, significantly shortening the timeline for discovering new applications for this compound. nih.gov
Q & A
Basic Questions
Q. What are the established synthetic routes for Methyl 3-(pyridin-3-yl)but-2-enoate, and what analytical techniques are critical for confirming its structural integrity?
- Synthesis : Common routes include esterification of 3-(pyridin-3-yl)but-2-enoic acid using methanol under acid catalysis or coupling reactions involving pyridine derivatives and α,β-unsaturated esters. For example, analogous compounds like (E)-3-(2-chloro-4-iodopyridin-3-yl)acrylate derivatives are synthesized via Heck coupling or nucleophilic substitution .
- Analytical Techniques :
- NMR Spectroscopy : To confirm regiochemistry and monitor reaction progress.
- GC-MS : Used to verify purity and molecular ion peaks, as demonstrated in the characterization of structurally similar but-2-enoate esters .
- X-ray Crystallography : Critical for unambiguous structural determination, employing tools like SHELXL for refinement .
Q. How can X-ray crystallography be optimized for determining the crystal structure of this compound?
- Software Tools : Use SHELXL for high-precision refinement of anisotropic displacement parameters and WinGX/ORTEP for visualizing thermal ellipsoids and molecular packing .
- Data Collection : Ensure high-resolution data (<1.0 Å) to minimize errors in hydrogen atom positioning.
- Validation : Apply the IUCr’s structure validation tools (e.g., checkCIF) to identify outliers in bond lengths and angles .
Q. What are the key considerations for ensuring reproducibility in the synthesis of this compound?
- Reaction Conditions : Control moisture and oxygen-sensitive steps, especially when using pyridine derivatives prone to oxidation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
- Quality Control : Consistent use of NMR (e.g., monitoring pyridine proton shifts at ~8.5–9.0 ppm) and HPLC to verify batch-to-batch consistency .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data (e.g., NMR shifts or crystallographic parameters)?
- Methodological Approach :
Cross-validate computational models (DFT, molecular dynamics) with multiple experimental datasets (NMR, IR, XRD).
Re-examine solvent effects in NMR simulations; pyridine ring anisotropy can deshield protons unpredictably .
For crystallographic discrepancies, refine disorder models in SHELXL or test alternative space groups .
- Case Study : In analogs like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, discrepancies in NOE correlations were resolved by adjusting torsional angles in force fields .
Q. How can solvent effects and steric hindrance in the pyridine ring influence the reactivity of this compound in nucleophilic addition reactions?
- Steric Effects : The pyridine ring’s ortho-substituents can hinder nucleophilic attack at the α,β-unsaturated ester. For example, bulky groups reduce reactivity in Michael additions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the ester carbonyl, accelerating nucleophilic substitution.
- Empirical Data : Studies on similar compounds like methyl (E)-3-(2-{[1,2,3]triazolo[1,5-a]pyridin-3-yl}phenyl)but-2-enoate show solvent-dependent regioselectivity .
Q. What are the challenges in interpreting anisotropic displacement parameters in the crystallographic refinement of this compound?
- Challenges : Thermal motion in the pyridine ring and ester group can lead to overfitting. Disorder in crystal packing (e.g., multiple conformers) complicates refinement.
- Solutions :
- Use restraints (e.g., SIMU/DELU in SHELXL) to model reasonable thermal motion .
- Apply Hirshfeld surface analysis to identify intermolecular interactions affecting displacement .
- Compare with databases like the Cambridge Structural Database to benchmark geometric parameters .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
